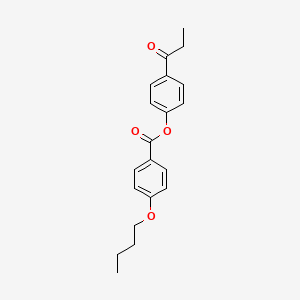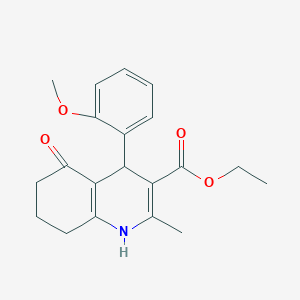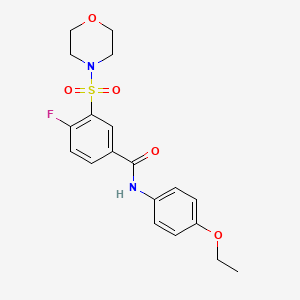
4-propionylphenyl 4-butoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propionylphenyl 4-butoxybenzoate, also known as P4B, is a synthetic compound used in scientific research. It is a member of the family of benzophenone derivatives, which have been extensively studied due to their potential applications in various fields. P4B has gained attention for its unique properties, including its ability to act as a photosensitizer and its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-propionylphenyl 4-butoxybenzoate as a photosensitizer involves the absorption of light energy, which causes the photosensitizer to enter an excited state. The excited photosensitizer then reacts with oxygen to produce reactive oxygen species (ROS), which can damage cellular components and ultimately lead to cell death. The selectivity of PDT is achieved by targeting the photosensitizer to cancer cells, which have a higher metabolic rate and therefore produce more ROS upon exposure to light.
Biochemical and Physiological Effects:
4-propionylphenyl 4-butoxybenzoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its role as a photosensitizer, 4-propionylphenyl 4-butoxybenzoate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 4-propionylphenyl 4-butoxybenzoate has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 4-propionylphenyl 4-butoxybenzoate is its ease of synthesis and purification, which makes it a viable option for large-scale experiments. 4-propionylphenyl 4-butoxybenzoate is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 4-propionylphenyl 4-butoxybenzoate is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-propionylphenyl 4-butoxybenzoate. One area of interest is the development of more efficient synthesis methods for 4-propionylphenyl 4-butoxybenzoate and other benzophenone derivatives. Another area of interest is the optimization of PDT protocols using 4-propionylphenyl 4-butoxybenzoate as a photosensitizer, including the development of targeted delivery systems for 4-propionylphenyl 4-butoxybenzoate. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-propionylphenyl 4-butoxybenzoate and its potential applications in the treatment of various diseases.
合成法
The synthesis of 4-propionylphenyl 4-butoxybenzoate involves the reaction of 4-butoxybenzoic acid with propionyl chloride in the presence of a catalyst. The resulting product is then purified through a series of techniques, including recrystallization and column chromatography. The synthesis of 4-propionylphenyl 4-butoxybenzoate is relatively straightforward and can be performed on a large scale, making it a viable option for industrial applications.
科学的研究の応用
4-propionylphenyl 4-butoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-propionylphenyl 4-butoxybenzoate is as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment method for various types of cancer that involves the use of a photosensitizer and light to selectively destroy cancer cells. 4-propionylphenyl 4-butoxybenzoate has been shown to be an effective photosensitizer in vitro and in vivo, making it a potential candidate for further clinical studies.
特性
IUPAC Name |
(4-propanoylphenyl) 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-5-14-23-17-10-8-16(9-11-17)20(22)24-18-12-6-15(7-13-18)19(21)4-2/h6-13H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMYYQVCOHXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367478 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53146-65-9 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)


![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)

![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)